molecular formula C7H4BrF2NO3 B6158847 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene CAS No. 1784444-30-9

1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene

Cat. No.: B6158847
CAS No.: 1784444-30-9
M. Wt: 268
InChI Key:
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Description

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 and a molecular weight of 268.01 g/mol . This compound is characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Addition of a bromine atom to the aromatic ring.

    Fluorination: Introduction of fluorine atoms.

    Methoxylation: Addition of a methoxy group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common reagents used in these reactions include sodium borohydride, palladium catalysts, and strong acids or bases .

Scientific Research Applications

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-bromo-4,5-difluoro-2-methoxy-3-nitrobenzene depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

1-Bromo-4,5-difluoro-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct properties and reactivity.

Properties

CAS No.

1784444-30-9

Molecular Formula

C7H4BrF2NO3

Molecular Weight

268

Purity

95

Origin of Product

United States

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